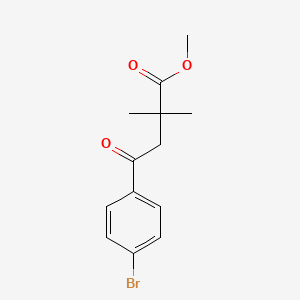![molecular formula C20H22 B3284776 5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene CAS No. 791-74-2](/img/structure/B3284776.png)
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene
Vue d'ensemble
Description
5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene is a complex organic compound characterized by its intricate molecular structure. This compound belongs to the class of polycyclic aromatic hydrocarbons (PAHs), which are known for their stability and unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene typically involves the alkylation of benzene with 2,5-dimethylhex-3-yne-2,5-diol in the presence of anhydrous aluminum chloride (AlCl3). This reaction proceeds through a Friedel-Crafts alkylation mechanism, resulting in the formation of the target compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieving the desired product.
Analyse Des Réactions Chimiques
Types of Reactions: 5,5,10,10-Tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4), resulting in the formation of diones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a metal catalyst like palladium on carbon (Pd/C).
Substitution: Electrophilic aromatic substitution reactions can occur, where the compound reacts with electrophiles in the presence of a Lewis acid catalyst.
Major Products Formed:
Oxidation Products: The oxidation of this compound can yield products such as 1,2,5,6-dibenzo-3,3,7,7-tetramethylcyclooctane-4,8-dione.
Reduction Products: Reduction typically results in the formation of dihydro derivatives.
Substitution Products:
Applications De Recherche Scientifique
Chemistry: In chemistry, this compound is used as a precursor for the synthesis of other complex organic molecules. Its stability and reactivity make it a valuable building block in organic synthesis.
Biology: Research in biology has explored the potential biological activity of this compound. Its interaction with biological macromolecules and potential as a bioactive molecule are areas of ongoing investigation.
Medicine: In the field of medicine, derivatives of this compound may be studied for their pharmacological properties
Industry: The compound's unique properties make it useful in various industrial applications, including materials science and the development of advanced polymers.
Mécanisme D'action
The mechanism by which 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene exerts its effects depends on its specific application. For example, in oxidation reactions, the mechanism involves the transfer of electrons and the formation of intermediate species. The molecular targets and pathways involved in biological and medical applications would require further research to elucidate.
Comparaison Avec Des Composés Similaires
Indene: A simpler aromatic hydrocarbon with a single fused ring system.
Tetramethylbenzene: A compound with multiple methyl groups attached to a benzene ring.
Dihydroindeno[2,1-a]indene: A related compound with a similar structure but fewer methyl groups.
Uniqueness: 5,5,10,10-tetramethyl-4b,5,9b,10-tetrahydroindeno[2,1-a]indene stands out due to its complex structure and the presence of multiple methyl groups, which contribute to its stability and reactivity. This makes it distinct from simpler aromatic hydrocarbons and other related compounds.
Propriétés
IUPAC Name |
5,5,10,10-tetramethyl-4b,9b-dihydroindeno[2,1-a]indene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22/c1-19(2)15-11-7-5-9-13(15)18-17(19)14-10-6-8-12-16(14)20(18,3)4/h5-12,17-18H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZONDAWIBJXGFFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2C(C3=CC=CC=C31)C(C4=CC=CC=C24)(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


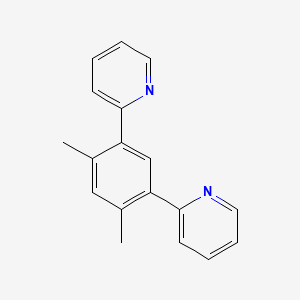
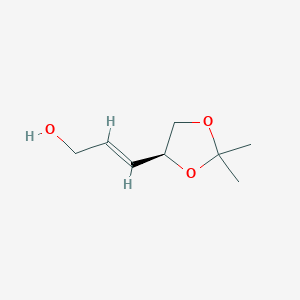
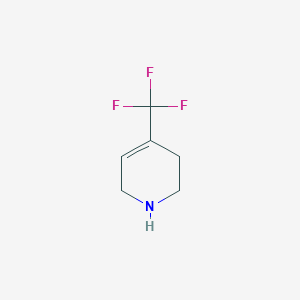
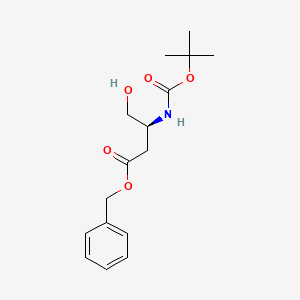
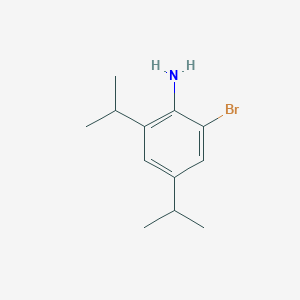
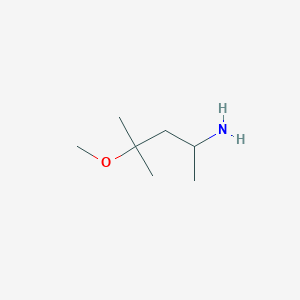
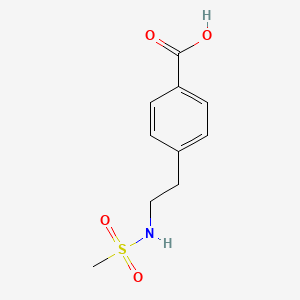
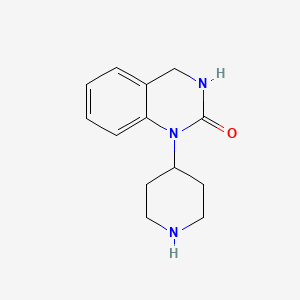
![3,4-Dihydro-3-(piperidin-4-yl)benzo[e][1,3]oxazin-2-one hydrochloride](/img/structure/B3284769.png)
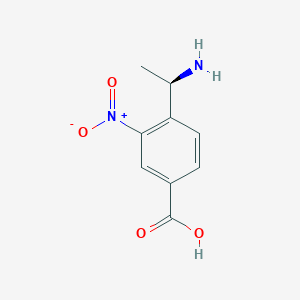
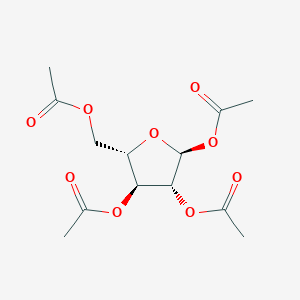
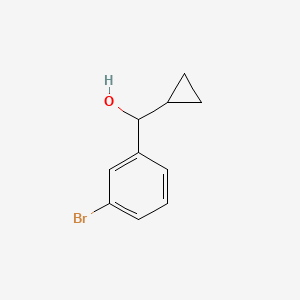
![1-Phenyl-1,8-diazaspiro[4,5]decan-4-one](/img/structure/B3284802.png)
